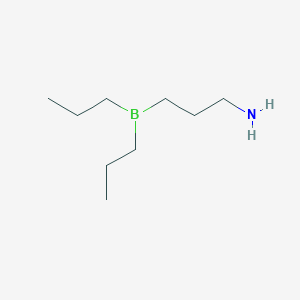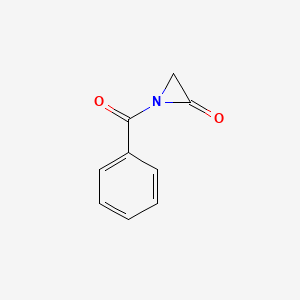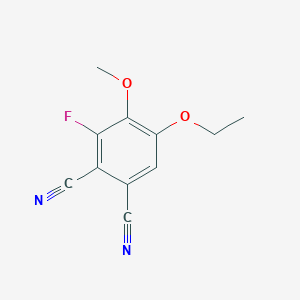
5-Ethoxy-3-fluoro-4-methoxyphthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- is a complex organic compound with the molecular formula C11H9FN2O2 It is a derivative of benzenedicarbonitrile, featuring ethoxy, fluoro, and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to form dinitrobenzene, followed by reduction to produce benzenediamine. Subsequent reactions introduce the ethoxy, fluoro, and methoxy groups under controlled conditions. Common reagents include ethyl iodide, fluorine gas, and methanol, with catalysts such as aluminum chloride or iron(III) chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by the introduction of substituents using automated reactors. The use of continuous flow reactors can enhance efficiency and yield, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s substituents influence its binding affinity and reactivity, modulating biological pathways and chemical reactions. For example, the fluoro group can enhance the compound’s stability and bioavailability, while the methoxy group may affect its solubility and metabolic profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the ethoxy, fluoro, and methoxy substituents, resulting in different chemical properties and reactivity.
5-Ethoxy-3-fluoro-4-methoxybenzonitrile: Similar structure but with variations in the position of nitrile groups.
3-Fluoro-4-methoxybenzonitrile: Lacks the ethoxy group, affecting its chemical behavior and applications.
Uniqueness
The presence of both electron-donating (methoxy, ethoxy) and electron-withdrawing (fluoro, nitrile) groups allows for versatile reactivity and functionality in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C11H9FN2O2 |
|---|---|
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
5-ethoxy-3-fluoro-4-methoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C11H9FN2O2/c1-3-16-9-4-7(5-13)8(6-14)10(12)11(9)15-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
IMNLFDRUWSFDTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C(=C1)C#N)C#N)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
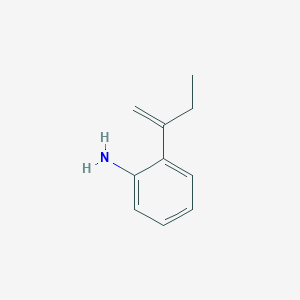
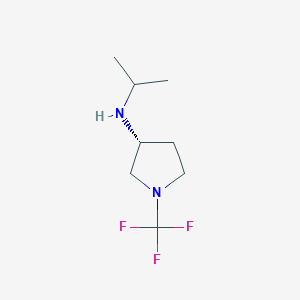
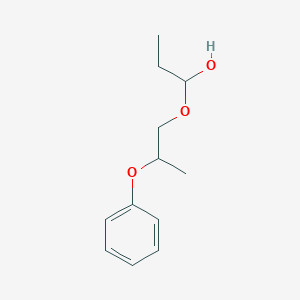
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)

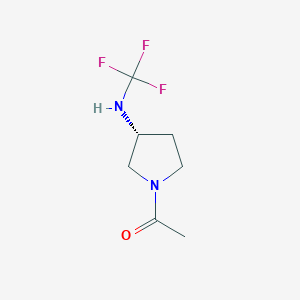
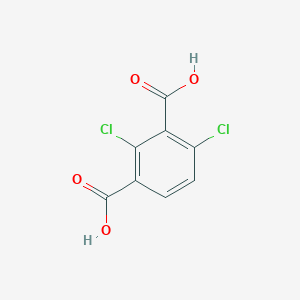

![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
